
5-Methyloctan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloctan-1-amine is an organic compound with the chemical formula C9H21N. It is a secondary amine, characterized by a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a distinctive amine odor and is known for its lipophilicity and surface activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctan-1-amine can be achieved through various methods:
Reduction of Nitriles or Amides: This involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reactions Involving Alkyl Groups: Alkylation of primary amines with alkyl halides in the presence of a base.
Nucleophilic Attack by an Azide Ion on an Alkyl Halide: Followed by reduction of the resulting azide.
Reductive Amination of Aldehydes or Ketones: Using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the reductive amination process, where an aldehyde or ketone is reacted with a primary amine in the presence of a reducing agent and a catalyst. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyloctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective effects and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotection and antibacterial properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This compound is known to affect neurotransmitter systems, which may contribute to its neuroprotective effects .
Comparación Con Compuestos Similares
- N-Methylhexan-1-amine
- N-Methylheptan-1-amine
- N-Methylnonan-1-amine
Comparison: 5-Methyloctan-1-amine is unique due to its specific chain length and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct lipophilicity and surface activity compared to other similar compounds. Its unique properties make it suitable for specific applications in chemistry and industry.
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
5-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-6-9(2)7-4-5-8-10/h9H,3-8,10H2,1-2H3 |
Clave InChI |
LSFDHWHYAUSGMH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


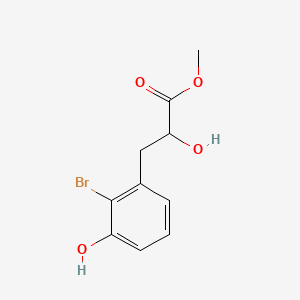
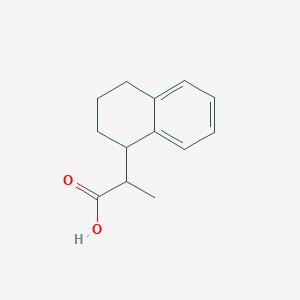
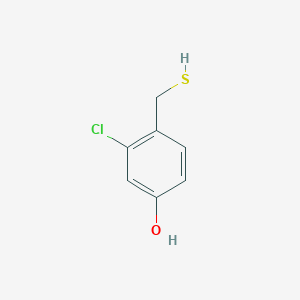

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
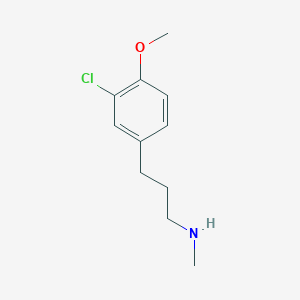
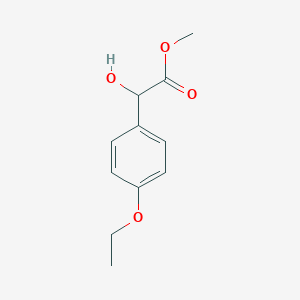
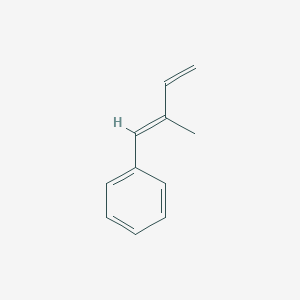
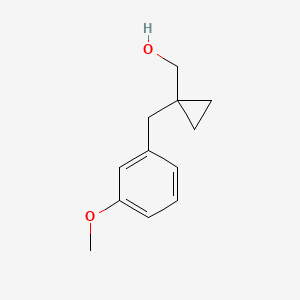
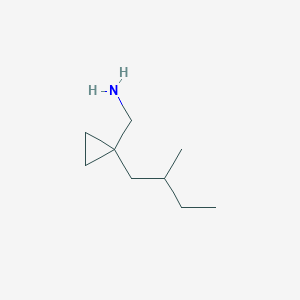

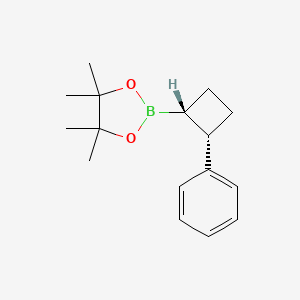
![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)

